molecular formula C23H30O4 B14396958 Methyl 3,12-dioxopregna-1,4-diene-20-carboxylate CAS No. 87707-04-8

Methyl 3,12-dioxopregna-1,4-diene-20-carboxylate

Cat. No.: B14396958
CAS No.: 87707-04-8
M. Wt: 370.5 g/mol
InChI Key: KQZGJPPVCAJKCI-SQRZZTRLSA-N
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Description

Methyl 3,12-dioxopregna-1,4-diene-20-carboxylate is a synthetic steroidal compound. It is structurally related to corticosteroids and is used in various pharmaceutical applications. This compound is known for its anti-inflammatory and immunosuppressive properties, making it valuable in the treatment of various inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,12-dioxopregna-1,4-diene-20-carboxylate typically involves multiple steps, starting from a suitable steroidal precursor. One common method involves the oxidation of a steroidal alcohol to form the corresponding ketone, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate, and esterification reagents like methanol and sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,12-dioxopregna-1,4-diene-20-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols .

Scientific Research Applications

Methyl 3,12-dioxopregna-1,4-diene-20-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3,12-dioxopregna-1,4-diene-20-carboxylate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The compound exerts its effects by modulating the transcription of anti-inflammatory and immunosuppressive genes, thereby reducing inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,12-dioxopregna-1,4-diene-20-carboxylate is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can result in differences in potency, duration of action, and side effect profiles compared to other similar compounds .

Properties

CAS No.

87707-04-8

Molecular Formula

C23H30O4

Molecular Weight

370.5 g/mol

IUPAC Name

methyl 2-[(8R,9S,10R,13S,14S)-10,13-dimethyl-3,12-dioxo-7,8,9,11,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]propanoate

InChI

InChI=1S/C23H30O4/c1-13(21(26)27-4)17-7-8-18-16-6-5-14-11-15(24)9-10-22(14,2)19(16)12-20(25)23(17,18)3/h9-11,13,16-19H,5-8,12H2,1-4H3/t13?,16-,17?,18-,19-,22-,23+/m0/s1

InChI Key

KQZGJPPVCAJKCI-SQRZZTRLSA-N

Isomeric SMILES

CC(C1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)C(=O)OC

Canonical SMILES

CC(C1CCC2C1(C(=O)CC3C2CCC4=CC(=O)C=CC34C)C)C(=O)OC

Origin of Product

United States

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